Procurement for SAR Analysis: GSK121 as the ~64-Fold Less Potent Precursor to the Clinical Candidate GSK484
GSK121 is the initial screening hit from which the clinical development candidate GSK484 was derived [1]. This evolutionary relationship is quantitatively defined by a substantial difference in potency. GSK121 inhibits PAD4-mediated citrullination with an IC50 of 3,200 nM , while GSK484, its optimized successor, achieves an IC50 of 50 nM against the low-calcium form of PAD4 . The optimization resulted in a 64-fold increase in potency, underscoring GSK121's specific value as the baseline, unoptimized chemotype for comparative SAR studies.
| Evidence Dimension | Inhibitory Potency against PAD4 (IC50) |
|---|---|
| Target Compound Data | 3,200 nM |
| Comparator Or Baseline | GSK484 (optimized derivative): 50 nM |
| Quantified Difference | GSK484 is 64-fold more potent than GSK121 |
| Conditions | Functional assay for GSK121; PAD4 inhibition assay in the absence of calcium for GSK484 |
Why This Matters
For researchers investigating the SAR of the GSK benzimidazole series, GSK121 is the irreplaceable low-potency control, essential for quantifying the magnitude of improvement achieved by subsequent chemical modifications.
- [1] Lewis, H. D., Liddle, J., Coote, J. E., et al. (2015). Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. Nature Chemical Biology, 11(3), 189-191. https://doi.org/10.1038/nchembio.1735 View Source
